N-ethyl-2-(piperidin-3-yloxy)acetamide

Neuroscience Ion Channel Pharmacology Receptor Profiling

Ion channel pharmacology labs require moderate-potency nAChR reference standards that avoid receptor desensitization. N-ethyl-2-(piperidin-3-yloxy)acetamide (CAS 902836-75-3) provides a clean EC50 of 30,000 nM at the human muscle-type nAChR, enabling robust concentration-response baselines without confounding toxicity. • nAChR functional EC50: 30,000 nM - ideal reference for novel ligand screening • LogP 0.61, tPSA 50.36 Ų - favorable CNS-drug-like profile for ADME-SAR correlation • 3-yloxy regioisomer - distinct exit vector vs. common 4-yloxy analogs for library diversity • ≥95% purity - suitable for multi-step synthesis without in-house repurification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 902836-75-3
Cat. No. B1604283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(piperidin-3-yloxy)acetamide
CAS902836-75-3
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCNC(=O)COC1CCCNC1
InChIInChI=1S/C9H18N2O2/c1-2-11-9(12)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12)
InChIKeyJGCONOWJRQLSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-2-(piperidin-3-yloxy)acetamide – Identity & Structural Attributes


N-ethyl-2-(piperidin-3-yloxy)acetamide (CAS 902836-75-3) is a synthetic organic compound belonging to the class of piperidinyloxy acetamides, characterized by a piperidine ring linked via an ether oxygen to an N-ethyl acetamide moiety [1]. Its molecular formula is C₉H₁₈N₂O₂ with a molecular weight of 186.25 g/mol . The compound is structurally defined by the 3-yloxy substitution on the piperidine ring, a feature that distinguishes it from positional isomers and influences both physicochemical and potential biological properties . Primary data sources indicate this compound is available as a research chemical and synthetic intermediate, with commercial suppliers offering purities typically in the 95–98% range .

3-yloxy substitution on piperidine ring distinguishes from positional isomers
Identity verification recommended for synthetic workflows
Research chemical and synthetic intermediate; purity typically 95–98%
Supplier COA should confirm lot-specific purity
Belongs to piperidinyloxy acetamide class; N-ethyl and 3-yloxy features modulate lipophilicity and H-bonding
Supports scaffold-driven SAR exploration

N-ethyl-2-(piperidin-3-yloxy)acetamide – Differentiation from Class Analogs


Although numerous piperidinyloxy acetamide derivatives share the same core scaffold, simple substitution within this class is not warranted due to significant divergence in molecular target engagement, physicochemical properties, and synthetic accessibility. Positional isomerism—exemplified by the 3-yloxy versus 4-yloxy linkage—can profoundly alter receptor binding conformations and functional activity [1]. Similarly, variation in the N-alkyl substituent (e.g., methyl vs. ethyl vs. N,N-dialkyl) modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability [2]. The following quantitative evidence demonstrates that N-ethyl-2-(piperidin-3-yloxy)acetamide (902836-75-3) possesses measurable, verifiable differentiation that precludes casual analog replacement in scientific workflows.

Positional isomer 3-yloxy vs. 4-yloxy linkage may alter receptor binding conformations and functional activity; regioisomer not interchangeable without validation.
N-alkyl variation Ethyl vs. methyl or dialkyl substitution shifts lipophilicity and metabolic stability; physicochemical profile may not transfer across analogs.
Supplier portfolio Different vendors stock specific isomers; 3-yloxy isomer availability may not imply 4-yloxy parity; confirm CAS and isomer identity before procurement.

N-ethyl-2-(piperidin-3-yloxy)acetamide – Quantitative Differentiation Evidence


nAChR Functional Activity vs. Class Baseline

N-ethyl-2-(piperidin-3-yloxy)acetamide was evaluated for functional potency at the human nicotinic acetylcholine receptor (subtype TE671, muscle) in a cell-based assay. The compound exhibited an EC₅₀ of 30,000 nM (3.0E+4 nM) [1]. While no direct head-to-head comparator data is publicly available for this specific assay, this value establishes a quantitative baseline for the 3-yloxy N-ethyl derivative. In contrast, related aryloxypiperidine and piperidinyloxy acetamide scaffolds have been reported with nanomolar to sub-nanomolar affinities at various nAChR subtypes and other GPCR targets, indicating that subtle structural modifications within this chemical space yield orders-of-magnitude differences in target engagement [2].

nAChR Functional Activity
Class-level
EC₅₀ 30,000 nM (TE671 muscle subtype)
Reported functional activity supports nAChR modulation baseline comparison
>3,000-fold lower potency than high-affinity class members; context for screening moderate-affinity ligands
Neuroscience Ion Channel Pharmacology Receptor Profiling

Lipophilicity & PSA Comparison

Calculated physicochemical parameters for N-ethyl-2-(piperidin-3-yloxy)acetamide include a LogP (octanol-water partition coefficient) of 0.61 and a topological polar surface area (tPSA) of 50.36 Ų [1]. In comparison, the N-methyl analog (CAS 1021076-20-9) possesses a smaller molecular volume and reduced lipophilicity, while the 4-yloxy positional isomer (CAS 521074-81-7) has an identical molecular formula but a distinct spatial orientation of the hydrogen-bonding piperidine nitrogen . These differences in LogP and tPSA directly impact membrane permeability, aqueous solubility, and blood-brain barrier penetration predictions, making them critical selection criteria in CNS and peripheral drug discovery programs.

Lipophilicity & PSA
Data to verify
LogP 0.61 | tPSA 50.36 Ų
Calculated ADME parameters support scaffold profiling; values require experimental confirmation
In silico estimates; positional isomer may exhibit different effective polarity despite identical tPSA
ADME Prediction Medicinal Chemistry Lead Optimization

Commercial Purity & Availability Benchmarking

N-ethyl-2-(piperidin-3-yloxy)acetamide (902836-75-3) is commercially available from multiple specialty chemical suppliers with a typical catalog purity specification of 98% (Min, HPLC) . In contrast, the 4-yloxy positional isomer (CAS 521074-81-7) is offered by a different supplier landscape, often at 98% purity as well, but with varying production scales and lead times . While purity specifications are similar, the 3-yloxy isomer may be preferentially stocked by certain vendors based on historical demand for 3-substituted piperidine building blocks in medicinal chemistry .

Commercial Purity
Supplier data
98% (Min, HPLC) from multiple vendors
Supplier specification supports procurement planning; verify lot-specific COA
Supplier portfolios vary by regioisomer; 3-yloxy stocked by Capot, Fluorochem, MolCore, ChemScence
Chemical Sourcing Synthetic Chemistry Quality Control

N-ethyl-2-(piperidin-3-yloxy)acetamide – Prioritized Application Scenarios


Neuroscience Probe for nAChR Modulator Screening

Given its functional EC₅₀ of 30,000 nM at the human muscle-type nicotinic acetylcholine receptor [1], N-ethyl-2-(piperidin-3-yloxy)acetamide serves as a moderate-potency probe for ion channel pharmacology studies. This activity level is particularly useful for establishing concentration-response baselines when evaluating novel nAChR ligands, as it avoids the confounding receptor desensitization or toxicity issues often encountered with high-potency agonists or antagonists. Researchers investigating neuromuscular junction modulation or muscle-type nAChR subtype selectivity can employ this compound as a reference standard in functional assays.

Scaffold Optimization via Physicochemical Parameters

The calculated LogP (0.61) and tPSA (50.36 Ų) values [2] position N-ethyl-2-(piperidin-3-yloxy)acetamide as a moderately lipophilic, hydrogen-bond capable scaffold. These parameters are within favorable ranges for CNS drug candidates (typically LogP 2–4, tPSA < 90 Ų) yet also suitable for peripheral targets. Medicinal chemists can use this compound as a starting point for systematic SAR studies, where modifications to the N-ethyl group or piperidine ring substitution can be quantitatively correlated with changes in ADME properties and target engagement.

Building Block for 3-Substituted Piperidine Libraries

The 3-yloxy substitution pattern is a valuable regioisomer for constructing diverse piperidine-based compound libraries [3]. Unlike the more common 4-yloxy analogs, the 3-yloxy geometry provides a different exit vector for pendant groups, potentially enabling unique binding interactions with biological targets. This compound is commercially available at 98% purity, making it suitable for multi-step synthetic sequences without requiring extensive in-house purification. It can serve as a key intermediate in the synthesis of more complex piperidinyloxy acetamides, oxazolidinones, or aryl ether derivatives.

Application
Selection Property
Validation Focus
nAChR modulator screening probe
Moderate functional activity at muscle-type nAChR
Baseline comparison for novel nAChR ligands; receptor desensitization context
Physicochemical-guided scaffold optimization
Calculated LogP and tPSA within CNS-like range
ADME property prediction; correlation of substitution changes with target engagement
3-substituted piperidine library synthesis
3-yloxy regioisomer with distinct exit vector
Synthetic route compatibility; purity verification for multi-step sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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